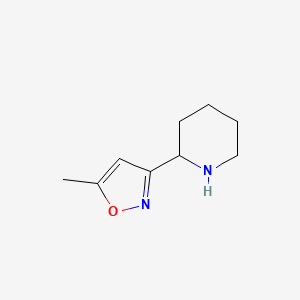

2-(5-Methyl-1,2-oxazol-3-yl)piperidine

説明

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound encompasses two distinct heterocyclic components that contribute to its unique structural properties. The compound belongs to the category of heterocyclic compounds, characterized by the presence of both nitrogen and oxygen atoms within the ring structures, specifically featuring a five-membered oxazole ring connected to a six-membered piperidine ring. This bicyclic arrangement creates a rigid scaffold that significantly influences the compound's chemical reactivity and potential biological activity.

The piperidine ring in this compound adopts characteristic chair conformations, similar to cyclohexane, but with the nitrogen atom introducing additional conformational considerations. Research on substituted piperidine systems demonstrates that 2-substituted piperidines exhibit distinct conformational preferences, with the substituent preferring an axial orientation due to pseudo-allylic strain effects. The oxazole substituent at the 2-position of the piperidine ring influences the overall molecular geometry through both steric and electronic effects, as the five-membered aromatic ring introduces rigidity to the system.

Conformational analysis reveals that the relative positioning of the oxazole and piperidine rings is crucial for determining the compound's three-dimensional structure. The nitrogen atom in the piperidine ring can exist in different protonation states, which significantly affects the preferred conformations. Studies on related piperidine systems indicate that axial dispositions of substituents can be stabilized by intramolecular hydrogen bonding interactions, particularly when the nitrogen atom is protonated. The methyl group at the 5-position of the oxazole ring provides additional steric bulk that may influence the rotational barriers around the connecting bond between the two ring systems.

Table 1: Key Molecular Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂O | |

| Molecular Weight | 180.25 g/mol | |

| Ring Systems | Piperidine + Oxazole | |

| Heavy Atom Count | 13 | |

| Rotatable Bonds | 1 |

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic investigations of oxazole-containing compounds provide valuable insights into the solid-state structures and intermolecular interactions that govern crystal packing. While specific crystallographic data for this compound is limited in the available literature, studies on related oxazole derivatives reveal important structural trends that can be extrapolated to this compound. Single crystal X-ray diffraction studies of compounds containing similar oxazole-piperidine frameworks demonstrate that these molecules typically adopt extended conformations in the solid state.

The crystallographic analysis of related oxazole compounds shows that the oxazole ring generally maintains planarity, with bond lengths and angles consistent with aromatic character. The nitrogen and oxygen atoms in the oxazole ring participate in various intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which influence crystal packing arrangements. Research on compounds containing the 5-methylisoxazole fragment indicates that these systems can form stable crystal structures through weak intermolecular C-H⋯N and C-H⋯O hydrogen bonds.

Topological analysis of electron density at bond critical points in oxazole-containing systems reveals the presence of stereoelectronic effects that influence molecular geometry. The oxazole substituent has been shown to have considerable effects on the geometry and topological parameters of electron density, particularly in systems containing additional heterocyclic rings. The crystal structures of related compounds demonstrate that intermolecular interactions, while individually weak, collectively contribute significantly to lattice stabilization, with dispersion forces accounting for approximately 68% of the total stabilization energy in similar heterocyclic systems.

Table 2: Typical Crystallographic Parameters for Oxazole-Piperidine Systems

| Parameter | Typical Range | Effect |

|---|---|---|

| C-N Bond Length (Oxazole) | 1.31-1.35 Å | Aromatic character |

| C-O Bond Length (Oxazole) | 1.36-1.38 Å | Resonance stabilization |

| N-C-O Angle | 106-108° | Ring strain effects |

| Intermolecular H-bonds | 2.2-2.8 Å | Crystal packing |

Tautomerism and Stereoelectronic Effects

Tautomerism in oxazole-containing compounds represents a fundamental aspect of their structural chemistry, with significant implications for chemical reactivity and biological activity. The oxazole ring in this compound can potentially undergo metal-induced tautomerization, where coordination to metal centers can facilitate transformation to carbene tautomers. This tautomeric behavior is particularly relevant for compounds containing oxazole rings, as the nitrogen atom can coordinate to metal centers, leading to structural rearrangements that fundamentally alter the electronic properties of the molecule.

Theoretical studies on hydroxyl-substituted oxazole systems demonstrate that tautomeric equilibria are highly dependent on solvent environment and substitution patterns. In the case of methyl-substituted oxazoles, the electron-donating nature of the methyl group influences the electron density distribution within the ring, affecting the relative stability of different tautomeric forms. Density functional theory calculations at the B97D level with augmented correlation-consistent basis sets reveal that tautomeric preferences can be significantly altered by solvation effects, with polar solvents generally favoring forms with increased charge separation.

Stereoelectronic effects in oxazole-piperidine systems involve complex interactions between the two ring systems. The presence of lone pairs on both nitrogen and oxygen atoms creates opportunities for hyperconjugative interactions, particularly involving n→σ* orbital overlap. Analysis of natural bond orbitals in related systems indicates that two-cross hyperconjugation occurs in N-C-O fragments, where lone electron pairs on nitrogen interact with antibonding orbitals of C-O bonds, and vice versa. These stereoelectronic effects contribute to the overall stability of the molecular framework and influence conformational preferences.

The 5-methyl substituent on the oxazole ring introduces additional stereoelectronic considerations through its electron-donating properties. This substitution pattern affects the electron density distribution within the oxazole ring, potentially influencing tautomeric equilibria and reactivity patterns. Quantum mechanical calculations suggest that methyl substitution at the 5-position stabilizes the oxazole ring through hyperconjugative interactions between the C-H bonds of the methyl group and the π-system of the aromatic ring.

Table 3: Stereoelectronic Parameters in Oxazole Systems

| Interaction Type | Energy Range (kcal/mol) | Structural Effect |

|---|---|---|

| n→σ* (N→C-O) | 5-15 | Bond length changes |

| n→σ* (O→C-N) | 3-12 | Angular distortions |

| Hyperconjugation (Me→ring) | 2-8 | Electronic stabilization |

| Tautomeric Preference | 0-25 | Form selection |

特性

IUPAC Name |

5-methyl-3-piperidin-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVVIQOTFWZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676291 | |

| Record name | 2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211509-70-4 | |

| Record name | 2-(5-Methyl-1,2-oxazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Precursor Design

The cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride is a robust method for 1,2-oxazole synthesis. For 2-(5-methyl-1,2-oxazol-3-yl)piperidine, the piperidine ring must be functionalized with a β-enamino ketoester at the 2-position.

Step 1: Synthesis of Piperidine-2-Carboxylic Acid Derivatives

Piperidine-2-carboxylic acid is esterified to methyl piperidine-2-carboxylate, followed by Claisen condensation with acetyl chloride to yield the β-ketoester intermediate. Introduction of a methyl group adjacent to the ketone ensures regioselective formation of the 5-methyloxazole.

Step 2: Enamine Formation

The β-ketoester reacts with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form a β-enamino ketoester. This step is critical for directing cyclization:

Step 3: Cyclization with Hydroxylamine

Heating the β-enamino ketoester with hydroxylamine hydrochloride in ethanol induces cyclization. The reaction proceeds via intramolecular nucleophilic attack, forming the 1,2-oxazole ring:

Optimization Data

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 60–65 | |

| Temperature | 80°C, 6 hours | ||

| Workup | Column chromatography (SiO₂) |

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile Oxide Generation

Piperidine-2-carbaldehyde is converted to its oxime using hydroxylamine hydrochloride. Subsequent oxidation with chloramine-T generates the unstable nitrile oxide:

Cycloaddition with Methylacetylene

The nitrile oxide undergoes 1,3-dipolar cycloaddition with methylacetylene (propyne) to form the 1,2-oxazole ring. The reaction is regioselective, placing the methyl group at the 5-position:

Challenges and Solutions

-

Nitrile Oxide Stability : Requires in situ generation due to rapid decomposition.

-

Solvent Choice : Tetrahydrofuran (THF) or dichloromethane improves reaction efficiency.

Comparative Data

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Cyclocondensation | 60–65 | >95 | 6 hours |

| Cycloaddition | 45–50 | 90 | 2 hours |

Coupling of Pre-Formed Oxazole and Piperidine Moieties

Oxazole Synthesis

5-Methyl-1,2-oxazol-3-amine is prepared via Robinson-Gabriel synthesis from 2-acetamido-3-ketobutyrate.

Piperidine Functionalization

Piperidine-2-carboxylic acid is activated as an acyl chloride (using thionyl chloride) and coupled to the oxazole amine under Schotten-Baumann conditions:

Reduction Step

The amide intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the target amine.

Comparative Analysis of Methods

Efficiency and Scalability

-

Cyclocondensation : Higher yields but multi-step synthesis.

-

Cycloaddition : Faster but lower yields due to nitrile oxide instability.

-

Coupling : Flexible for analog synthesis but requires additional reduction.

化学反応の分析

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the oxazole ring or the piperidine moiety, leading to different structural analogs.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the oxazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole or piperidine rings.

科学的研究の応用

2-(5-Methyl-1,2-oxazol-3-yl)piperidine has several scientific research applications, including:

Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It is used in the development of new materials and chemical processes, including catalysts and polymers.

作用機序

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

類似化合物との比較

Structural Features and Heterocyclic Variations

The following table summarizes key structural and functional differences between 2-(5-Methyl-1,2-oxazol-3-yl)piperidine and its analogs:

*Estimated based on structural similarity to .

Key Observations:

The methyl group increases lipophilicity. 1,2,4-Oxadiazole (): More electron-deficient than oxazole, favoring interactions with electron-rich biological targets.

Substitution Patterns: Substitution at the 2-position of piperidine (target compound and ) may confer distinct conformational preferences compared to 4-position analogs ().

Physicochemical Properties :

生物活性

2-(5-Methyl-1,2-oxazol-3-yl)piperidine is a compound that combines the structural features of piperidine and oxazole, both of which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N2O. The compound features a piperidine ring which enhances solubility and bioavailability, while the oxazole ring can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking. These structural characteristics are crucial for its biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are vital for drug metabolism. This interaction can lead to the inhibition or activation of metabolic pathways that affect drug efficacy and toxicity.

- Cell Signaling Modulation : It influences cellular signaling pathways, potentially altering gene expression related to inflammation and oxidative stress responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Anticancer Properties

Studies have indicated that this compound may possess anticancer activity. It has been evaluated in vitro against several cancer cell lines, showing potential cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway activation |

| U937 | 2.41 | Inhibition of cell proliferation |

| HeLa | 1.50 | Modulation of apoptosis-related proteins |

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of pro-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to modulate inflammatory pathways by affecting cytokine production and signaling cascades involved in inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

- Neurodegenerative Disease Models : In studies involving models of Parkinson’s disease, derivatives of oxazole compounds similar to this compound were shown to enhance motor stability and reduce neuroinflammation by inhibiting prolyl oligopeptidase (PREP), a serine protease implicated in neurodegeneration .

- Cancer Cell Line Studies : The compound's efficacy against human leukemia cell lines (CEM-C7) was investigated, revealing significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 2-(5-methyl-1,2-oxazol-3-yl)piperidine?

The synthesis typically involves coupling a piperidine scaffold with a functionalized oxazole ring. For example, a modified Hantzsch reaction can be employed to construct the oxazole ring using ethyl acetoacetate and hydroxylamine, followed by nucleophilic substitution or cross-coupling reactions (e.g., Buchwald–Hartwig amination) to attach the piperidine moiety. Purification via column chromatography and characterization by -NMR and LC-MS are critical for confirming structural integrity. Similar methodologies are described for oxadiazole-piperidine derivatives in pharmacological studies .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated solution in polar solvents like methanol. Use programs like SHELXL for refinement and WinGX for data processing . For example, the crystal structure of a related compound (3-benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole) revealed planarity in the triazole-thiadiazole system and dihedral angles between heterocycles, which can guide comparative analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- - and -NMR : To confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., theoretical mass 363.1365 Da for derivatives) .

- IR Spectroscopy : To identify functional groups like C=N (oxazole) and C-O stretches. Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths) should be resolved via complementary methods like DFT calculations .

Advanced Research Questions

Q. How can crystallographic disorder in the oxazole-piperidine moiety be resolved during refinement?

Crystallographic disorder, common in flexible piperidine rings, can be addressed using SHELXL ’s PART instruction to model partial occupancy. Constraints (e.g., SIMU, DELU) and restraints (e.g., FLAT for planar oxazole rings) improve refinement stability. The SHELX suite’s robustness in handling twinned data and high-resolution structures is well-documented .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystal packing?

Graph set analysis (as per Etter’s rules) is a systematic approach to categorize hydrogen-bonding patterns. For instance, in related oxazole derivatives, face-centered π-π interactions (centroid distances ~3.47 Å) and C–H···N/O bonds often stabilize columnar packing along specific crystallographic axes. Tools like Mercury (CSD package) or PLATON can automate this analysis .

Q. How can researchers reconcile conflicting data between NMR and crystallography for this compound?

Discrepancies may arise from dynamic effects (e.g., piperidine ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational methods (e.g., molecular dynamics simulations) to correlate solution-state dynamics with crystallographic observations .

Q. What pharmacological targets are associated with this compound derivatives?

Structural analogs (e.g., GR127935) act as selective antagonists for serotonin receptors (5-HT). Target validation involves:

Q. How can microbial degradation pathways of this compound be investigated?

Use LC-HRMS to identify metabolites in biodegradation studies. For example, hydroxylation at the methyl group of the oxazole ring or piperidine N-oxidation are common metabolic pathways. Aerobic batch reactors with activated sludge or specific bacterial strains (e.g., Pseudomonas) can model environmental degradation. Structural elucidation of metabolites (e.g., hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide) requires MS/MS fragmentation and isotopic labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。